Thimerosal

Vue d'ensemble

Description

Thimerosal (ethylmercurithiosalicylic acid) is an organomercury compound composed of 49.55% mercury by weight, primarily used as a preservative in vaccines, immunoglobulin preparations, and other medical products since the 1930s . It releases ethylmercury (EtHg), a metabolite with distinct toxicokinetic properties compared to methylmercury (MeHg) .

Méthodes De Préparation

Historical Context and Industrial Significance

Thimerosal was first synthesized in the 1920s as a less toxic alternative to phenylmercury compounds. Its adoption in vaccines stems from its ability to prevent microbial contamination in multi-dose vials while maintaining stability under storage . Modern synthesis protocols prioritize minimizing residual mercury contaminants, reflecting regulatory guidelines from agencies such as the U.S. FDA and CDC . The compound’s ethylmercury group binds reversibly to microbial enzymes, providing antimicrobial activity without irreversible toxicity to human cells at preservative concentrations .

Synthesis of Chloroethyl Mercury: The Primary Intermediate

Chloroethyl mercury (C₂H₅HgCl) serves as the foundational intermediate in this compound production. Its preparation involves mercury chloride (HgCl₂) and diethyl aluminum monochloride (C₄H₁₀AlCl) in a halogen exchange reaction .

Reaction Mechanism and Solvent Selection

The reaction proceeds in non-polar solvents such as n-hexane or dichloromethane, which stabilize the aluminum-mercury complex. Mercury chloride reacts with diethyl aluminum monochloride at 25–40°C to form chloroethyl mercury and aluminum trichloride :

2 + 2 \text{C}4\text{H}{10}\text{AlCl} \rightarrow 3 \text{C}2\text{H}5\text{HgCl} + 2 \text{AlCl}3 + \text{C}2\text{H}4 \uparrow

Ethylene gas is released as a byproduct, necessitating controlled venting. The use of n-hexane enhances yield (92–96%) compared to dichloromethane (85–90%) due to better solubility of intermediates .

Purification of Chloroethyl Mercury

Post-reaction purification involves sequential washes with aqueous hydrochloric acid (5% v/v) and deionized water to remove unreacted HgCl₂ and aluminum residues. Sodium hydroxide (10% w/v) is then added to precipitate aluminum hydroxides, which are removed via filtration. Acidification of the filtrate with HCl reprecipitates chloroethyl mercury, yielding a purity of 98.2% after vacuum drying .

Synthesis of Thiomersalic Acid: Mercury-Thiosalicylate Coordination

Thiomersalic acid (C₉H₁₀HgO₂S) is formed by reacting chloroethyl mercury with thiosalicylic acid sodium salt under alkaline conditions .

Alkaline Coupling Reaction

Thiosalicylic acid (C₇H₆O₂S) is dissolved in sodium hydroxide (10% w/v) at 40–50°C, forming the sodium thiosalicylate intermediate. Chloroethyl mercury is separately dissolved in NaOH and combined with the thiosalicylate solution. The reaction proceeds via nucleophilic substitution, where the thiolate group displaces chloride from chloroethyl mercury :

2\text{H}5\text{HgCl} + \text{NaS-C}6\text{H}4\text{COO}^- \rightarrow \text{C}2\text{H}5\text{Hg-S-C}6\text{H}4\text{COOH} + \text{NaCl}

The mixture is acidified to pH 2 with HCl, precipitating thiomersalic acid. Yield and purity depend on stoichiometric precision, with excess thiosalicylic acid reducing mercury residues .

Recrystallization and Yield Optimization

Crude thiomersalic acid is recrystallized from ethanol-water (3:1 v/v) at 5°C, achieving 96.3% yield and 98.2% purity. Higher temperatures during crystallization introduce impurities, lowering purity to <95% .

Sodium Stabilization to Form this compound

Thiomersalic acid is converted to this compound (sodium salt) via reaction with sodium hydroxide in ethanol .

Ethanol-Mediated Neutralization

Thiomersalic acid is dissolved in anhydrous ethanol and treated with sodium hydroxide ethanol solution (10% w/v). The exothermic reaction requires cooling to 5°C to prevent thermal degradation. Sodium ions displace protons from the carboxylic acid group, forming the water-soluble sodium salt :

9\text{H}{10}\text{HgO}2\text{S} + \text{NaOH} \rightarrow \text{C}9\text{H}9\text{HgNaO}2\text{S} + \text{H}_2\text{O}

Crystallization at low temperatures yields white crystalline this compound with 94–96% purity .

Solvent Impact on Crystallization

Ethanol produces larger, purer crystals compared to methanol. In comparative studies, methanol yielded 90% purity due to incomplete sodium incorporation, whereas ethanol achieved 98.3% purity .

Industrial-Scale Process Optimization

Patented methods highlight critical parameters for scalable this compound production :

| Parameter | Optimal Condition | Purity (%) | Yield (%) |

|---|---|---|---|

| Chloroethyl mercury solvent | n-Hexane | 98.2 | 96 |

| Thiomersalic acid pH | 2.0 | 98.2 | 96.3 |

| Neutralization solvent | Ethanol | 98.3 | 94 |

| Crystallization temperature | 5°C | 98.5 | 95 |

Applications and Regulatory Compliance

This compound’s use in vaccines requires adherence to USP/EP limits for mercury content (<0.3 μg/mL). Residual ethylmercury levels in commercial this compound are controlled to <0.1 ppm via repeated ethanol washes . The CDC confirms that vaccine-grade this compound contains no methylmercury, mitigating toxicity concerns .

Analyse Des Réactions Chimiques

Le thimerosal subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l’éthylmercure et de l’acide thiosalicylique.

Réduction : Il peut être réduit pour former du mercure et de l’acide éthylthiosalicylique.

Substitution : Le this compound peut subir des réactions de substitution où le groupe éthylmercure est remplacé par d’autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont l’éthylmercure, l’acide thiosalicylique et le mercure .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme conservateur dans diverses formulations chimiques pour prévenir la contamination microbienne.

Biologie : Le this compound est utilisé dans la recherche biologique comme conservateur dans les milieux de culture cellulaire et d’autres réactifs biologiques.

Médecine : Il a été utilisé comme conservateur dans les vaccins et d’autres produits pharmaceutiques pour garantir leur stabilité et leur innocuité.

Industrie : Le this compound est utilisé dans la production de produits antiseptiques et antifongiques .

Applications De Recherche Scientifique

Historical Context and Composition

Thimerosal is composed of approximately 49.55% mercury by weight and has been utilized primarily in multi-dose vials of vaccines to prevent bacterial and fungal contamination. Its introduction into vaccines dates back to the 1930s, and it has played a significant role in public health by enabling the safe storage of vaccines for extended periods.

Immunization Applications

This compound is primarily used in:

- Multi-dose Vaccines : It allows for the use of multi-dose vials, which are more cost-effective and facilitate mass immunization during outbreaks or pandemics. For instance, it is included in some formulations of influenza vaccines .

- Protection Against Infectious Diseases : Vaccines containing this compound have been instrumental in protecting against diseases such as diphtheria, tetanus, pertussis, and Haemophilus influenzae type b (Hib). The World Health Organization estimates that this compound-containing vaccines have prevented approximately 1.4 million child deaths annually .

Safety Assessments

Numerous studies have evaluated the safety of this compound in vaccines:

- A comprehensive review by the Institute of Medicine concluded that there was no credible evidence linking this compound exposure to neurodevelopmental disorders, including autism .

- A longitudinal study involving over 14,000 children found no significant association between this compound exposure and adverse developmental outcomes .

Controversial Studies

Despite extensive research supporting its safety, some studies have suggested potential risks:

- A case-control study indicated a possible association between this compound exposure from hepatitis B vaccines and atypical autism diagnoses. However, this study faced criticism regarding its methodology and conclusions .

- Conversely, other research has shown that early exposure to this compound was inversely associated with hyperactivity and conduct problems later in childhood .

Regulatory Actions

In response to public concerns over mercury exposure, many countries have moved towards reducing or eliminating this compound from vaccines:

- The United States phased out this compound from childhood vaccines in the early 2000s as a precautionary measure, despite the lack of evidence indicating harm .

- The World Health Organization continues to endorse its use in multi-dose vials where necessary due to its effectiveness in preventing contamination .

Case Studies

Mécanisme D'action

Le mécanisme d’action du thimerosal implique l’inhibition des sites actifs contenant des sulfhydryles de diverses enzymes. Le this compound se lie aux composés sulfhydryles, y compris le glutathion, la cystéine et les groupes sulfhydryles des protéines, perturbant ainsi leur fonction. Cela conduit aux propriétés antimicrobiennes et antifongiques du this compound .

Comparaison Avec Des Composés Similaires

Ethylmercury (EtHg) vs. Methylmercury (MeHg)

This compound-derived EtHg exhibits distinct toxicokinetics: it clears faster from blood but deposits inorganic Hg in the brain, whereas MeHg persists as organic Hg . Studies caution against using MeHg toxicity thresholds for EtHg risk assessments due to these differences .

This compound vs. Other Mercury Compounds

- Mercuric Chloride (HgCl₂): Inorganic Hg in HgCl₂ is less neurotoxic than EtHg but causes systemic toxicity (e.g., nephrotoxicity). This compound is 10–100x more cytotoxic to neuronal cells .

- Lead (Pb) and Aluminum (Al): this compound induces higher oxidative stress and mitochondrial dysfunction compared to Pb(II) acetate or Al hydroxide. Co-exposure with Al amplifies DNA damage and dopamine disruption .

This compound vs. Alternative Preservatives

- Phenoxyethanol and Benzalkonium Chloride: Limited data, but this compound-free vaccines show improved immunogenicity. For example, this compound removal from hepatitis B vaccines increased antibody titers by 138–163% in mice .

- 2-Phenoxyethanol: Less studied for neurotoxicity but lacks Hg, making it a safer candidate .

Mechanistic Comparisons

Cellular and Mitochondrial Toxicity

- This compound disrupts mitochondrial oxidative-reduction activity at ≤250 nM , causing ATP depletion and cell death in human astrocytes and neuronal cells .

- Methylmercury requires higher concentrations (≥1 μM) to achieve similar effects .

- Gender-selective neurotoxicity: Male mice exhibit greater vulnerability to this compound, with lower maximum tolerated doses .

Oxidative Stress Pathways

Activité Biologique

Thimerosal, an organomercury compound, has been widely used as a preservative in vaccines and other pharmaceutical products due to its antibacterial and antifungal properties. It is a derivative of thiosalicylic acid and consists of approximately 50% mercury by weight. This compound has been the subject of extensive research, particularly concerning its biological activity, safety, and potential health effects.

This compound is metabolized into ethylmercury and thiosalicylate upon administration. Ethylmercury is distinct from methylmercury, which has been associated with neurotoxic effects. The pharmacokinetics of this compound show that less than 0.01% of an ingested dose is absorbed from the gastrointestinal tract, with a volume of distribution reported at 266 L. The protein binding of this compound in plasma is notably high, ranging from 95% to 99%, primarily to albumin .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it has been observed to inhibit sulfhydryl-containing active sites in various enzymes and bind to sulfhydryl compounds such as glutathione and cysteine. Additionally, this compound activates the inositol trisphosphate (InsP3) calcium channel on the endoplasmic reticulum membrane, leading to increased intracellular calcium levels. This calcium influx can induce various cellular functions that depend on calcium signaling .

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound on human and animal cells compared to bacterial and fungal cells. One study found that this compound was 333-fold more cytotoxic to human and animal cells than to microbial cells. The half-maximal inhibitory concentration (IC50) values for different cell lines were determined as follows:

| Cell Line | IC50 (µg/ml) | MTD (µg/ml) |

|---|---|---|

| HepG2 | 2.62 | 2 |

| C2C12 | 3.17 | 1.6 |

| PBMC | 1.27 | 1 |

| Vero Cells | 0.86 | 0.29 |

The study indicated that all examined cell lines exhibited suppressed viability at concentrations lower than 5 µg/ml (12.5 µM) of this compound .

Antimicrobial Activity

This compound's antimicrobial effectiveness was also evaluated against various strains:

| Microorganism | MIC (µg/ml) |

|---|---|

| Candida albicans | 6.25 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 100 |

| Aspergillus brasiliensis | 12.5 |

These results suggest that while this compound is effective against certain microorganisms at higher concentrations, it poses significant toxicity risks to human and animal cells at lower doses .

This compound Exposure and Developmental Disorders

Numerous studies have investigated the potential link between this compound exposure from vaccines and developmental disorders, including autism spectrum disorders (ASD). A comprehensive review found no convincing evidence that early exposure to this compound had deleterious effects on neurological or psychological outcomes in children. In fact, some analyses suggested a beneficial effect associated with this compound exposure regarding certain developmental metrics .

- A notable study involving over 12,000 subjects revealed no significant association between this compound exposure from vaccines and autism diagnoses, although a small association with tics in boys was observed .

- Another investigation reported that exposure to this compound was inversely related to hyperactivity and conduct problems at later developmental stages .

Safety Guidelines and Regulatory Perspectives

The World Health Organization (WHO) previously recommended a maximum safe dose of 200 μg/ml for this compound in vaccines; however, current guidelines suggest that national authorities should establish their own safety standards based on ongoing research into cellular toxicity and antimicrobial efficacy .

Occupational Exposure Limits

The National Institute for Occupational Safety and Health (NIOSH) has established guidelines for occupational exposure limits (OELs) for chemicals like this compound, emphasizing the need for careful assessment of its toxicological endpoints, including carcinogenicity, reproductive toxicity, and specific target organ toxicity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing thimerosal toxicity in animal models, and how are endpoints selected?

- Methodology : Use controlled dosing regimens in species like zebrafish or rats, with saline as a vehicle. Measure mortality rates, organ-specific biomarkers (e.g., liver enzymes ALT, AST), oxidative stress markers (CAT, SOD, GSH), and histopathological changes .

- Design Considerations : Include control groups, dose-response gradients (e.g., 0.5–50 µg/kg in rats), and standardized exposure durations (e.g., 30 days). Statistical analysis should account for variability in biological responses .

Q. How do researchers determine appropriate in vitro concentrations of this compound for neurotoxicity studies?

- Approach : Start with viability assays (e.g., MTT) in cell lines (e.g., C2C12 myoblasts, SK-N-SH neuroblastoma). Use concentrations ranging from 125–500 nM for 24–72 hours to assess apoptosis via flow cytometry, caspase-3 cleavage, or mitochondrial cytochrome c leakage .

- Validation : Cross-validate with clinical relevance; compare to human exposure levels from vaccine formulations .

Q. What biomarkers are routinely used to evaluate this compound-induced oxidative stress in cellular and animal studies?

- Key Markers : Quantify lipid peroxidation (MDA levels), antioxidant enzymes (CAT, SOD, GSH), and DNA damage (comet assay). In animal models, measure liver/kidney function enzymes (ALT, ALP) and histological changes .

- Techniques : Use ELISA kits for protein quantification and spectrophotometry for enzymatic activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the PI3K/Akt pathway in this compound-induced apoptosis?

- Experimental Design : Treat cells (e.g., C2C12 myoblasts) with this compound and inhibitors/activators (e.g., wortmannin for PI3K, mIGF-I for Akt). Assess survivin expression via immunoblotting and apoptosis via Hoechst staining .

- Advanced Techniques : Use siRNA knockdown or survivin overexpression to confirm pathway involvement. Measure caspase-9/3 activation and mitochondrial membrane potential .

Q. How can researchers resolve contradictions between epidemiological studies and experimental data on this compound’s neurotoxicity?

- Analytical Framework : Conduct meta-analyses of cohort studies (e.g., CDC data on tics or autism) while adjusting for confounders (e.g., genetic susceptibility, concurrent exposures). Compare with mechanistic data from in vitro models to identify plausible biological pathways .

- Case Study : Reanalyze datasets like the CDC’s 2007 neuropsychological outcomes study, focusing on dose-response relationships and subpopulation sensitivity .

Q. What molecular interactions explain the synergistic toxicity of this compound and aluminum hydroxide in combined exposures?

- Hypothesis Testing : Co-administer this compound and aluminum in cell lines or animal models. Measure synergistic effects on oxidative stress (e.g., DAT levels, DNA damage) and compare to single-exposure groups .

- Mechanistic Insight : Use transcriptomics to identify co-regulated genes (e.g., pro-inflammatory cytokines) and validate via qPCR .

Q. How do researchers evaluate dose-response relationships in this compound exposure studies, particularly for long-term metabolic effects?

- Longitudinal Design : Administer escalating this compound doses (e.g., 0.5–50 µg/kg in rats) over extended periods. Track metabolic endpoints like obesity biomarkers (leptin, adiponectin) and liver/kidney function .

- Statistical Models : Apply nonlinear regression to identify thresholds for adverse effects. Use longitudinal mixed-effects models to account for individual variability .

Q. Methodological Challenges and Solutions

Q. How can in vitro studies better approximate human physiological conditions when testing this compound toxicity?

- Innovation : Use 3D cell cultures or organ-on-a-chip systems to mimic tissue complexity. Incorporate immune cells (e.g., microglia) to study neuroinflammation .

- Validation : Compare results to in vivo data from animal models exposed to equivalent doses .

Q. What statistical approaches are optimal for analyzing small-sample studies on this compound’s rare adverse effects?

- Solutions : Use Bayesian statistics to incorporate prior evidence (e.g., historical toxicity data). Apply bootstrapping to estimate confidence intervals in underpowered studies .

Q. How can researchers address ethical constraints when studying this compound’s effects in sensitive populations (e.g., infants)?

Propriétés

IUPAC Name |

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKIYNMVFMVABJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

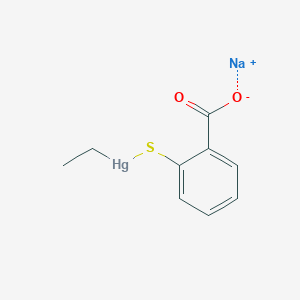

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9HgO2S.Na, C9H9HgNaO2S | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025540 | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO] | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored, crystalline powder | |

CAS No. |

54-64-8 | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomersal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIMEROSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2225PI3MOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

450 to 451 °F (decomposes) (NTP, 1992) | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.